N'-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
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Overview
Description
N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a cyclopropyl group, a hydroxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2-chlorophenylmethylamine, which is then reacted with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine under controlled conditions to form the desired diamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorophenyl and thiophene rings may play a role in binding to these targets, while the hydroxy and cyclopropyl groups could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-bromophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
- N’-[(2-fluorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
Uniqueness
N’-[(2-chlorophenyl)methyl]-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic properties and reactivity compared to its brominated or fluorinated analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-14-5-2-1-4-12(14)10-20-16(22)17(23)21-11-18(24,13-7-8-13)15-6-3-9-25-15/h1-6,9,13,24H,7-8,10-11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZJESFJFGTZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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